3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride
Overview
Description
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride is a chemical compound with the molecular formula C7Cl2F3NO3 and a molecular weight of 273.98 g/mol. This compound has garnered significant interest in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride typically involves the chlorination of 2,4,5-trifluoro-6-nitrobenzoic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:
Starting Material: 2,4,5-trifluoro-6-nitrobenzoic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include amines, alcohols, and thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation Reactions: While the compound itself is not typically oxidized, it can act as an oxidizing agent in certain reactions.
Scientific Research Applications
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
3-Chloro-2,4,5-trifluoro-6-nitrobenzoyl Chloride can be compared with other similar compounds such as:
2-Chloro-4-fluoro-5-nitrobenzoyl Chloride: Similar in structure but with different halogen substitutions, leading to variations in reactivity and applications.
3-Chloro-2,4,5-trifluorobenzoyl Chloride:
The uniqueness of this compound lies in its combination of halogen and nitro substitutions, which confer distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-chloro-2,4,5-trifluoro-6-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F3NO3/c8-2-3(10)1(7(9)14)6(13(15)16)5(12)4(2)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGPNDIHYYZZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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